2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE
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Overview
Description
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its broad spectrum of biological activities, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE typically involves the condensation of 2-methyl-1H-benzimidazole with a thiophene derivative. One common method is the reaction of 2-methyl-1H-benzimidazole with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The thiophene ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of microbial growth and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole: Lacks the thiophene moiety but shares the benzimidazole core.
2-Thiophenesulfonyl chloride: Contains the thiophene moiety but lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL (2-THIENYL) SULFONE is unique due to the combination of benzimidazole and thiophene moieties in a single molecule. This combination can result in enhanced biological activities and unique chemical properties compared to its individual components .
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-13-10-5-2-3-6-11(10)14(9)18(15,16)12-7-4-8-17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOICHODDPGANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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